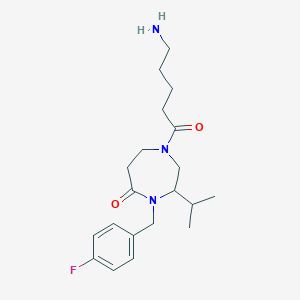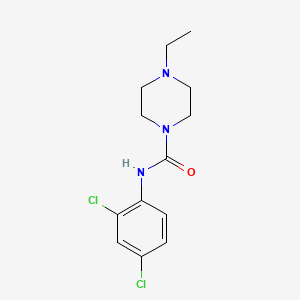![molecular formula C12H12F3N3O3 B5357971 methyl 2-(1-{4-[(trifluoroacetyl)amino]phenyl}ethylidene)hydrazinecarboxylate](/img/structure/B5357971.png)
methyl 2-(1-{4-[(trifluoroacetyl)amino]phenyl}ethylidene)hydrazinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(1-{4-[(trifluoroacetyl)amino]phenyl}ethylidene)hydrazinecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MTAPEH and is widely used in scientific research for its unique properties. In
作用機序
MTAPEH has been shown to inhibit the activity of the enzyme acetylcholinesterase (AChE). AChE is responsible for the breakdown of the neurotransmitter acetylcholine, which is involved in various physiological processes such as muscle contraction and cognitive function. Inhibition of AChE leads to an increase in acetylcholine levels, which can have both beneficial and detrimental effects depending on the context.
Biochemical and Physiological Effects:
MTAPEH has been shown to have various biochemical and physiological effects. Inhibition of AChE leads to an increase in acetylcholine levels, which can improve cognitive function and memory. However, prolonged inhibition of AChE can lead to neurotoxicity and other adverse effects. MTAPEH has also been shown to have antioxidant properties and can protect against oxidative stress.
実験室実験の利点と制限
MTAPEH has several advantages as a reagent in lab experiments. It is easy to synthesize, has high purity, and can be used in a variety of reactions. However, MTAPEH is also highly toxic and should be handled with care. The compound can also be expensive, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the use of MTAPEH in scientific research. One potential application is in the development of new drugs for the treatment of Alzheimer's disease. Since MTAPEH inhibits AChE, it may be able to improve cognitive function in Alzheimer's patients. Another potential application is in the synthesis of new heterocyclic compounds with biological activity. Further research is needed to fully understand the potential applications of MTAPEH in these and other areas.
Conclusion:
MTAPEH is a unique chemical compound with numerous applications in scientific research. Its ability to inhibit AChE makes it a valuable tool for studying various physiological processes. While there are limitations to its use, MTAPEH has the potential to lead to new discoveries in the fields of organic synthesis, coordination chemistry, and drug development. Further research is needed to fully understand the potential applications of MTAPEH and to explore new directions for its use.
合成法
MTAPEH is synthesized by reacting hydrazinecarboxylic acid with 4-(trifluoroacetyl)aniline in the presence of methanol and a catalyst. The reaction takes place at room temperature and yields MTAPEH as a yellow solid. The purity of the compound can be determined by using various analytical techniques such as NMR, IR, and mass spectrometry.
科学的研究の応用
MTAPEH has numerous applications in scientific research. It is primarily used as a reagent in organic synthesis, specifically in the synthesis of various heterocyclic compounds. MTAPEH is also used as a ligand in coordination chemistry and as a precursor for the synthesis of other biologically active compounds.
特性
IUPAC Name |
methyl N-[(Z)-1-[4-[(2,2,2-trifluoroacetyl)amino]phenyl]ethylideneamino]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3N3O3/c1-7(17-18-11(20)21-2)8-3-5-9(6-4-8)16-10(19)12(13,14)15/h3-6H,1-2H3,(H,16,19)(H,18,20)/b17-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULEMDJAEECAXBI-IDUWFGFVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)OC)C1=CC=C(C=C1)NC(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC(=O)OC)/C1=CC=C(C=C1)NC(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[2-(benzyloxy)-3-ethoxybenzyl]amino}-2-propanol hydrochloride](/img/structure/B5357891.png)
![4-[6-(4-{[5-(2-methyl-1,3-thiazol-4-yl)-2-thienyl]sulfonyl}-1-piperazinyl)-4-pyrimidinyl]morpholine](/img/structure/B5357898.png)
![(3R*,4R*)-4-(hydroxymethyl)-1-{[2-(1-pyrrolidinylmethyl)-1,3-thiazol-5-yl]carbonyl}-3-piperidinol](/img/structure/B5357904.png)
![1-(3-fluorophenyl)-6,7-dimethoxy-2-[3-(2-methoxyphenyl)-2-propen-1-yl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5357917.png)


![4-(4-methoxyphenyl)-N-[4-methoxy-3-(1-piperidinylcarbonyl)phenyl]-1-phthalazinamine](/img/structure/B5357930.png)
![2-(5-bromo-2-hydroxy-3-nitrobenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5357936.png)

![N-{2-[(3-methylpyridin-4-yl)amino]ethyl}-1-benzothiophene-2-carboxamide](/img/structure/B5357990.png)

![(3R*,4R*)-1-{5-methyl-6-[(2-methyl-3-pyridinyl)oxy]-4-pyrimidinyl}-4-(4-morpholinyl)-3-piperidinol](/img/structure/B5357998.png)
![3,4-diethyl-5-[(4-fluorobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5358006.png)
![N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}isonicotinamide](/img/structure/B5358012.png)